An In-Depth Technical Guide to the Chemical Properties of Diphenylchloroarsine
An In-Depth Technical Guide to the Chemical Properties of Diphenylchloroarsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylchloroarsine, with the chemical formula (C₆H₅)₂AsCl, is an organoarsenic compound that has garnered significant attention due to its historical use as a chemical warfare agent and its ongoing relevance in environmental and toxicological studies.[1][2] This technical guide provides a comprehensive overview of the chemical properties of Diphenylchloroarsine, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific sources to ensure accuracy and depth, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles.
Chemical and Physical Properties
Diphenylchloroarsine is a colorless crystalline solid in its pure form, though it may appear as a dark-brown liquid in its technical-grade state.[3][4] It is a highly toxic compound, and all handling should be performed with extreme caution in a controlled laboratory setting.[5]
Table 1: Physical and Chemical Properties of Diphenylchloroarsine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀AsCl | [1] |
| Molar Mass | 264.59 g/mol | [1] |
| Appearance | Colorless crystalline solid or dark-brown liquid | [3][4] |
| Melting Point | 42 °C (108 °F; 315 K) | [1] |
| Boiling Point | 307.2 °C (585.0 °F; 580.3 K) | [1] |
| Density | 1.55 g/cm³ | [1] |
| Solubility in Water | Poor (0.2 g/100ml ) | [6] |
| Vapor Pressure | 0.06 Pa at 20 °C | [6] |
| Decomposition Temperature | 333 °C | [6] |
Reactivity and Stability
Diphenylchloroarsine exhibits reactivity characteristic of an organoarsenic halide. It is known to be incompatible with strong oxidizing agents, amines, and alkalis.[5] The compound decomposes upon heating, producing toxic fumes containing arsenic and chlorine.[6]
Hydrolysis
Diphenylchloroarsine is slowly decomposed by water in a hydrolysis reaction to form diphenylarsinous acid ((C₆H₅)₂AsOH), which can then dehydrate to form its corresponding oxide, bis(diphenylarsine) oxide.[4]
(C₆H₅)₂AsCl + H₂O ⇌ (C₆H₅)₂AsOH + HCl
Further oxidation can lead to the formation of diphenylarsinic acid ((C₆H₅)₂AsO₂H).[4]
Reaction with Grignard Reagents
As an intermediate in organoarsenic chemistry, Diphenylchloroarsine reacts with Grignard reagents to form tertiary arsines, demonstrating its utility in synthetic applications.[1]
(C₆H₅)₂AsCl + RMgBr → (C₆H₅)₂AsR + MgBrCl (where R = alkyl or aryl group)
Experimental Protocols
Synthesis of Diphenylchloroarsine
Several methods for the synthesis of Diphenylchloroarsine have been documented. Below are detailed protocols for three common methods.
1. Reduction of Diphenylarsinic Acid
This is a classical method for the preparation of Diphenylchloroarsine.[1]
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Materials: Diphenylarsinic acid, sulfur dioxide gas, hydrochloric acid.
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Procedure:
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Suspend diphenylarsinic acid in concentrated hydrochloric acid.
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Bubble sulfur dioxide gas through the suspension with stirring. The reduction of the arsenic(V) center to arsenic(III) occurs.
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Continue the reaction until the solid diphenylarsinic acid has completely dissolved and the solution becomes clear.
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The Diphenylchloroarsine can be isolated by distillation under reduced pressure.
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Purification can be achieved by recrystallization from a suitable solvent like ethanol.
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2. The "Sodium Process"
This method was employed for larger-scale production.[1]
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Materials: Chlorobenzene, arsenic trichloride, sodium metal, benzene, ethyl acetate.
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Procedure:
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In a round-bottomed flask equipped with a reflux condenser, place sliced sodium metal and cover it with benzene containing a small amount of ethyl acetate to activate the sodium.
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Slowly add a mixture of chlorobenzene and arsenic trichloride to the flask. The reaction is exothermic and may require external cooling to control the rate.
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After the addition is complete, allow the reaction mixture to stand, with occasional agitation.
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Filter the resulting solution and wash the precipitate with hot benzene.
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Distill the combined filtrate and washings to remove the solvent.
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The crude product, which may contain triphenylarsine, is then reacted with arsenic trichloride at elevated temperatures.
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Purify the final product by vacuum distillation.
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3. Sandmeyer-type Reaction
This method involves the reaction of a diazonium salt with an arsenite salt.[1]
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Materials: Aniline, sodium nitrite, hydrochloric acid, sodium arsenite.
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Procedure:
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Prepare a solution of phenyldiazonium chloride by diazotizing aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C).
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In a separate vessel, prepare a solution of sodium arsenite.
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Slowly add the cold phenyldiazonium chloride solution to the sodium arsenite solution with vigorous stirring.
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The resulting intermediate is then reduced, neutralized, and subjected to a second Sandmeyer-type condensation.
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The product is then acidified to yield Diphenylchloroarsine.
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Purification is typically achieved through distillation.
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Determination of Chemical Properties
1. Melting Point Determination (Capillary Method)
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Apparatus: Melting point apparatus, capillary tubes.
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Procedure:
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A small, finely powdered sample of Diphenylchloroarsine is packed into a capillary tube sealed at one end.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a slow, controlled rate.
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The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For pure Diphenylchloroarsine, this range should be narrow.
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2. Solubility Determination (Shake-Flask Method)
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Apparatus: Sealed flasks, constant temperature shaker bath, analytical balance, appropriate analytical instrument (e.g., HPLC, GC-MS).
-
Procedure:
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An excess amount of solid Diphenylchloroarsine is added to a known volume of the solvent (e.g., water, organic solvent) in a sealed flask.
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The flask is agitated in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, the solution is filtered to remove the undissolved solid.
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The concentration of Diphenylchloroarsine in the filtrate is determined using a calibrated analytical method.
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3. Thermal Stability (Thermogravimetric Analysis - TGA)
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Apparatus: Thermogravimetric analyzer.
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Procedure:
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A small, accurately weighed sample of Diphenylchloroarsine is placed in the TGA sample pan.
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The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
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The instrument continuously records the mass of the sample as a function of temperature.
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The temperature at which a significant loss of mass occurs is indicative of the decomposition temperature.
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Toxicity and Biological Effects
Diphenylchloroarsine is highly toxic and acts as a sternutator (sneezing agent) and vomiting agent.[1] Its toxicity is attributed to the arsenic component and its ability to react with biological molecules.
Signaling Pathway of Diphenylchloroarsine-Induced Cellular Toxicity
The following diagram illustrates a plausible signaling pathway for the cellular toxicity induced by Diphenylchloroarsine, based on its known reactivity and the established mechanisms of arsenical toxicity. Diphenylchloroarsine can readily penetrate cell membranes and interact with intracellular components. A key target is the tripeptide glutathione (GSH), a major cellular antioxidant. Depletion of GSH can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress. This oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and can also lead to mitochondrial dysfunction, ultimately triggering apoptotic cell death.
Conclusion
Diphenylchloroarsine is a highly reactive and toxic organoarsenic compound with a rich history in both chemical warfare and synthetic chemistry. A thorough understanding of its chemical properties, reactivity, and biological effects is crucial for researchers in various fields. This guide has provided a detailed overview of these aspects, including experimental protocols for its synthesis and characterization, to aid in the safe and informed handling and study of this compound. The provided signaling pathway offers a model for understanding its mechanism of toxicity at the cellular level, which is a critical area for further research, particularly in the context of developing potential countermeasures or therapies for arsenical poisoning.
